molecular formula C7H8ClNOS B1529344 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole CAS No. 1342460-81-4

2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole

Cat. No.: B1529344
CAS No.: 1342460-81-4
M. Wt: 189.66 g/mol
InChI Key: GNIGCJDBKCCTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Catalysis

Research has explored efficient and environmentally friendly methods for synthesizing pyrano[4,3-d][1,3]thiazole derivatives, highlighting the role of catalysis in facilitating these reactions. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst has shown advantages in synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water, aligning with green chemistry principles due to mild reaction conditions, high yields, and cleaner reaction profiles (Khazaei et al., 2015).

Material Properties and Applications

The synthesis and application of thiazole derivatives in corrosion inhibition for mild steel in acidic media have been investigated. Quinoxaline derivatives, including those related to the pyrano[4,3-d][1,3]thiazole structure, have shown significant inhibition efficiency, indicating their potential as protective agents against metal corrosion in industrial applications (Saraswat & Yadav, 2020).

Potential Therapeutic Applications

Research on the synthesis of new thiazole, pyridine, and pyrazole derivatives has revealed compounds with notable antioxidant activity. These findings suggest the potential for these compounds, including pyrano[4,3-d][1,3]thiazole derivatives, to act as antioxidants, which could have implications for developing therapeutic agents (Kaddouri et al., 2020).

Future Directions

Thiazole derivatives have been the focus of much research due to their diverse biological activities . They have potential applications in the development of new drugs with lesser side effects . For instance, 2-phenylthiazol-4-ethylamines have shown significant trypanocidal activity against T. brucei and are considered promising candidates for the treatment of Trypanosoma brucei infections .

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of covalent bonds or coordination complexes, which can modulate the activity of these enzymes. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. This binding often involves the formation of hydrogen bonds and van der Waals interactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. In in vitro studies, this compound has been shown to be relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can influence the glycolytic pathway by inhibiting key glycolytic enzymes, leading to reduced glucose metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeting is often mediated by specific targeting signals or post-translational modifications . For instance, the compound can accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy production .

Properties

IUPAC Name

2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIGCJDBKCCTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole
Reactant of Route 3
Reactant of Route 3
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole
Reactant of Route 4
Reactant of Route 4
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole
Reactant of Route 5
Reactant of Route 5
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole
Reactant of Route 6
Reactant of Route 6
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.